molecular formula C11H19N3O7S B10760937 H-DL-gGlu-DL-Cys(MeOH)-Gly-OH

H-DL-gGlu-DL-Cys(MeOH)-Gly-OH

Cat. No.: B10760937
M. Wt: 337.35 g/mol
InChI Key: PIUSLWSYOYFRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LJP 1082 is a small molecule drug designed as a Toleragen to shut down B cells that produce antibodies to beta 2-glycoprotein I. It is being investigated for the treatment of autoimmune diseases, strokes, deep-vein thrombosis, and other conditions associated with antibody-mediated thrombosis .

Chemical Reactions Analysis

LJP 1082 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition and Elimination: These reactions involve the addition or removal of atoms or groups of atoms. Common reagents include acids, bases, and catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LJP 1082 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of Toleragens and their interactions with B cells.

    Biology: Investigated for its role in modulating immune responses and its potential to treat autoimmune diseases.

    Medicine: Undergoing clinical trials for the treatment of stroke, deep-vein thrombosis, and other conditions associated with antibody-mediated thrombosis.

    Industry: Potential applications in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

LJP 1082 exerts its effects by targeting a small region on the key blood protein beta 2-glycoprotein I. This interaction shuts down the B cells that produce antibodies to beta 2-glycoprotein I, thereby reducing the risk of antibody-mediated thrombosis. The molecular targets and pathways involved include the immune system’s B cells and the coagulation cascade .

Properties

Key on ui mechanism of action

The target of the LJP 1082's clot-promoting antibodies is a small region on a key blood protein called beta 2-glycoprotein I.

Molecular Formula

C11H19N3O7S

Molecular Weight

337.35 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)

InChI Key

PIUSLWSYOYFRFR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.